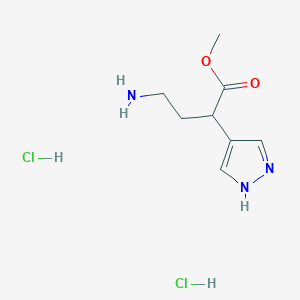
Methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole was achieved by treating 4 (5-methyl-1-t-butylpyrazole-4-carbohydrazide) with 2-cyano-3, 3-dimethylthio-acrylonitrile . Another example is the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, which was synthesized by treating compound 4 with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods demonstrate the versatility of synthetic approaches in creating pyrazole derivatives.
Molecular Structure Analysis
The crystal structures of pyrazole derivatives are often determined using X-ray diffraction methods. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was found to belong to the monoclinic space group P21/c . The unit cell parameters and other crystallographic data provide insight into the molecular arrangement and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, expanding their utility in different fields. For instance, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate with different nucleophilic reagents leads to the formation of a variety of heterocyclic compounds . Additionally, a green synthesis approach for methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates has been described, which is catalyst-free and performed in water . These reactions highlight the chemical versatility of pyrazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For example, the crystal density, melting point, and solubility can be influenced by the substituents on the pyrazole ring. Preliminary bioassays of some pyrazole derivatives have indicated fungicidal and plant growth regulation activities . The hydrogen bonding patterns observed in the crystal structures of these compounds, such as in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, can affect their physical properties and biological activity .
科学的研究の応用
Chemistry and Synthesis of Heterocycles
Methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate; dihydrochloride and its derivatives exhibit significant value as building blocks in the synthesis of heterocyclic compounds. Their unique reactivity facilitates the generation of diverse classes of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The versatility of these compounds under mild reaction conditions enables the synthesis of a wide range of cynomethylene dyes from precursors such as amines, α-aminocarboxylic acids, and phenols, among others. This demonstrates the compound's potential in expanding the repertoire of synthetic organic chemistry and its applications in dye and heterocyclic compound synthesis (Gomaa & Ali, 2020).
Environmental Fate and Behavior of Parabens
Although not directly related to Methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate; dihydrochloride, research on similar compounds, such as parabens, highlights the importance of understanding the environmental fate and behavior of widely used chemicals. Parabens, like Methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate; dihydrochloride derivatives, are used in various applications, and their persistence in the environment poses questions about their impact. Studies have shown that despite treatment, parabens persist at low concentrations in effluents, indicating the ubiquity of these compounds in surface waters and the need for further research into their environmental impact and degradation pathways (Haman et al., 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation”, respectively .
特性
IUPAC Name |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-13-8(12)7(2-3-9)6-4-10-11-5-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCQKMQVHDSHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN)C1=CNN=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-amino-2-(1H-pyrazol-4-yl)butanoate dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

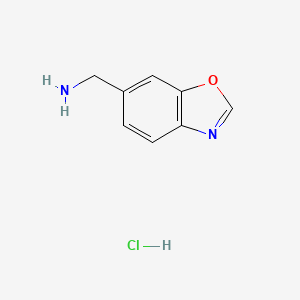
![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)
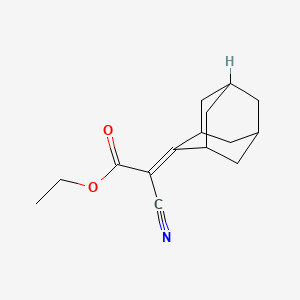
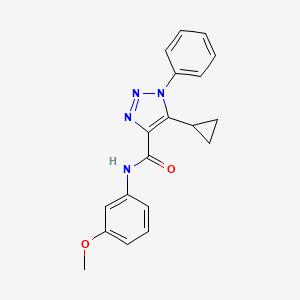

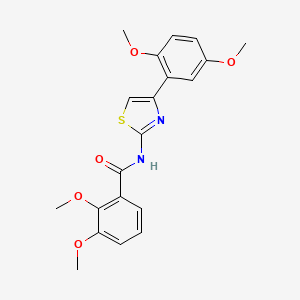
![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)
![N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553305.png)
![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)
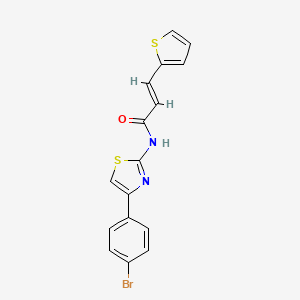
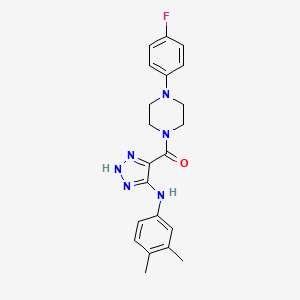
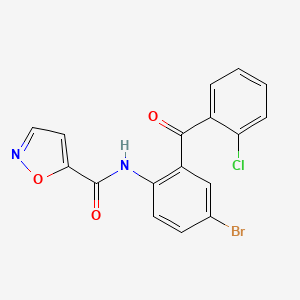
![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)
![N-(2-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2553315.png)